molecular formula C10H9N B1311161 3-(4-Cyanophenyl)-1-propene CAS No. 51980-05-3

3-(4-Cyanophenyl)-1-propene

Cat. No.: B1311161
CAS No.: 51980-05-3
M. Wt: 143.18 g/mol
InChI Key: ULDJSHVPTSCBDW-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)-1-propene is an organic compound characterized by a propene group attached to a 4-cyanophenyl group

Scientific Research Applications

3-(4-Cyanophenyl)-1-propene has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-1-propene typically involves the reaction of 4-cyanobenzaldehyde with a suitable alkene under catalytic conditions. One common method is the Wittig reaction, where 4-cyanobenzaldehyde reacts with a phosphonium ylide to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of advanced catalysts and optimized reaction conditions can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyanophenyl)-1-propene is unique due to its simple yet versatile structure, allowing it to participate in a wide range of chemical reactions and applications. Its nitrile group provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-prop-2-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDJSHVPTSCBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431803
Record name 4-allyl-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51980-05-3
Record name 4-allyl-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Highly substituted chloro and methoxy aryl bromides can readily be converted into the desired Grignard reagents 3i, j. After the reaction with ClPPh2 and oxidative work-up, the phosphine oxides 2ia, ja are obtained in good yields (entry 15, 16). This type of compound is of interest in relation with P-ligands for asymmetric catalysis.[5] Also functions like a cyano group are tolerated. Thus, the reaction of 4-bromobenzonitrile in THF at −7° C. leads to the desired arylmagnesium reagent (3d) in only 50% conversion using i-PrMgCl whereas over 90% is observed with i-PrMgCl.LiCl (Scheme 3). The addition of benzaldehyde provides the alcohol 2da in 81% yield whereas allylation of arylmagnesium reagent (3d) with allyl bromide leads to the corresponding 4-allylbenzonitrile in 92% yield (entry 5,6 of Table 1). See FIG. 3 for additional information.
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Synthesis routes and methods II

Procedure details

Highly substituted chloro and methoxy aryl bromides can readily be converted into the desired Grignard reagents 3i, j. After the reaction with ClPPh2 and oxidative work-up, the phosphine oxides 2ia, ja are obtained in good yields (entry 15, 16). This type of compound is of interest in relation with P-ligands for asymmetric catalysis.[5] Also functions like a cyano group are tolerated. Thus, the reaction of 4-bromobenzonitrile in THF at −7° C. leads to the desired arylmagnesium reagent (3d) in only 50% conversion using i-PrMgCl whereas over 90% is observed with i-PrMgCl•LiCl (Scheme 3). The addition of benzaldehyde provides the alcohol 2da in 81% yield whereas allylation of arylmagnesium reagent (3d) with allyl bromide leads to the corresponding 4-allylbenzonitrile in 92% yield (entry 5,6 of Table 1). See FIG. 3 for additional information.
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Synthesis routes and methods III

Procedure details

Add allyl tri-n-butylstannane (39.3 mmol, 12.18 ml) dropwise to a stirred solution of 4-iodo-benzonitrile (6 g, 26.2 mmol), tetrakis(triphenylphosphine)palladium(0) (1.31 g, 1.5 mmol) and copper (I) iodide (399 mg, 2.09 mmol) in 30 ml of dry 1,4-dioxane under argon atmosphere. Reflux the mixture for 24 hours and then cool to room temperature. Dilute with 40 ml of diethyl ether and add 20 ml of saturated solution of KF and stir for 2 hours. Filter the mixture and wash the organic layer with water (20 ml), brine (20 ml) and dry over sodium sulfate. Evaporate in vacuo and purify by flash chromatography in silica using hexane-ethyl acetate as eluent (20:1) to afford 2.66 g (70%) of 4-allylbenzonitrile
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12.18 mL
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6 g
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30 mL
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1.31 g
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catalyst
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copper (I) iodide
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399 mg
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saturated solution
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Synthesis routes and methods IV

Procedure details

To a solution of t-butylnitrite (535 μl, 4.5 mmol) and allyl bromide (3.9 ml, 45.0 mmol) in CH3CN (3 ml), 4-aminobenzonitrile (354 mg, 3.0 mmol) was added during 20 minutes, while maintaining the temperature of the reaction mixture at 42-44° C. At the end of the addition of the aniline, extra t-butylnitrite (180 μl, 1.5 mmol) was added to the reaction mixture which then was stirred at 50° C. for three hours during which extra t-butylnitrite (180 μl, 1.5 mmol) was added. The volatile material in the reaction mixture was removed at reduced pressure. Heptane-ethyl acetate (10 ml, 1:1) was then added to the crude product and the mixture was filtered. Column chromatography (heptane-ethyl acetate 49:1) of the concentrated filtrate gave 160 mg (37%) 4-allyl-benzonitrile as a clear oil containing 16% of 4-bromo-benzonitrile. This corresponds to 30% yield of 4-allylbenzonitrile. 1H NMR (CDCl3, 400 MHz) δ 7.60, (m, 2H, J=8.3 Hz), 7.31, (m, 2H, J=8.3 Hz), 5.99-5.88, (m, 1H), 5.18-5.08, (m, 2H), 3.46, (d, 2H, J=6.7 Hz); Anal HRMS Calcd. for C10H9N (M): 143.0735. Found: 143.0734.
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535 μL
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354 mg
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3 mL
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